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Compound of Interest

Compound Name: DMX-129

Cat. No.: B12405867

Disclaimer: The initial request specified "DMX-129." However, publicly available scientific
literature extensively details the preclinical toxicity of a closely named compound, MM-129.
This guide focuses on MM-129, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and
Programmed Death-Ligand 1 (PD-L1), which also affects the PIBK/AKT/mTOR pathway.[1][2][3]
[4] This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

MM-129 is a 1,2,4-triazine derivative under investigation as a potential therapeutic agent for
colon cancer.[1][5] Preclinical safety and toxicity evaluations have been conducted using rodent
and zebrafish models to establish its preliminary safety profile. The compound exhibits a
favorable pharmacokinetic profile with rapid absorption and a bioavailability of 68.6% following
intraperitoneal administration in rats.[1][2][6] Acute and sub-chronic toxicity studies in mice
indicate that MM-129 is well-tolerated at its effective anticancer dose of 10 umol/kg.[2][6]
Higher doses were associated with transient, dose-dependent signs of toxicity and increased
mortality in long-term studies.[6] Zebrafish embryo studies further support a favorable safety
profile, with no sublethal effects observed at a concentration of 10 uM.[1][2] This guide provides
a comprehensive overview of the key toxicity studies, their methodologies, and the associated
findings.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary toxicity screening
of MM-129.
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Table 1: In Vivo Toxicity Studies in Mice

Dosing Dose Level Key
Study Type . . Reference
Regimen (mmol/kg) Observations
No mortality or
signs of toxicity
at any dose.
) ] Transient, dose-
Single i.p.
Short-Term (24h) 10, 20, 40 dependent [6]
injection _ _
sedation, ataxia,
and inhibition of
motor activity at
higher doses.
No mortality or
signs of toxicity.
Normal
o hematological,
Long-Term (14- Daily i.p. ] ]
o 10 biochemical, [1][2]16]
day) injections )
liver, and renal
function
parameters at
study conclusion.
40% mortality
within the first
20 week. Clinical [6]
signs included
low hypoactivity.
60% mortality.
Pronounced
clinical signs
40 including [6]

hypoactivity,
asthenia, and

piloerection.
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Table 2: Zebrafish Embryo Toxicity Study

Concentration Observation o
Assay Type . Key Findings Reference
(M) Period

o No sublethal
Embryo Viability 10 Up to 120 hpf [1][2]
effects detected.

Table 3: Pharmacokinetic Parameters in Rats

Route of
Parameter o ] Value Reference
Administration

Bioavailability Intraperitoneal (i.p.) 68.6% [11[2][6]

Experimental Protocols
Murine Acute and Sub-Chronic Toxicity Assessment

Objective: To evaluate the safety and tolerability of MM-129 after single (acute) and repeated
(sub-chronic) intraperitoneal administrations in mice.

Animal Model:
e Species: Mouse (strain not specified in source)
o Health Status: Healthy, pathogen-free

Methodology:

Acclimatization: Animals were acclimatized to laboratory conditions before the start of the
study.

Grouping: Animals were randomly assigned to control (vehicle) and treatment groups.

Dose Preparation: MM-129 was prepared in a suitable vehicle for intraperitoneal injection.

Administration:
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o Short-Term Study: A single intraperitoneal injection of MM-129 was administered at doses
of 10, 20, and 40 pumol/kg.

o Long-Term Study: MM-129 was administered daily via intraperitoneal injection for 14
consecutive days at doses of 10, 20, and 40 pmol/kg.

e Clinical Observations:

o Animals were observed for clinical signs of toxicity, including changes in behavior
(sedation, ataxia, motor activity), physical appearance (piloerection), and general health
(asthenia).

o Observations were conducted continuously for the first few hours post-administration and
then daily for the duration of the study.

o Mortality was recorded daily.
o Endpoint Analysis (Long-Term Study):

o At the end of the 14-day period, blood samples were collected for hematological and
biochemical analysis to assess liver and renal function.

Zebrafish Embryo Toxicity Assay

Objective: To assess the potential developmental toxicity of MM-129 using a zebrafish embryo
model.

Animal Model:

e Species: Zebrafish (Danio rerio) embryos
e Age: 0-2 hours post-fertilization (hpf)
Methodology:

o Assay Setup: Healthy, fertilized zebrafish embryos were placed in multi-well plates
containing embryo medium.
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e Compound Exposure: Embryos were exposed to MM-129 at a concentration of 10 uM. A
control group with embryo medium alone was run in parallel.

 Incubation: The plates were incubated under standard conditions (e.g., 28.5°C).

o Developmental Assessment: Embryos were observed under a stereomicroscope at regular
intervals up to 120 hpf.

» Endpoints Evaluated: Sublethal endpoints such as mortality, hatching rate, heart rate, and
morphological abnormalities were assessed. The study reported no sublethal effects at the
tested concentration.[1]

Visualizations: Signaling Pathways and Workflows
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Caption: MM-129 inhibits BTK, PI3K, and PD-L1, disrupting tumor survival and immune
evasion.

Experimental Workflow for In Vivo Toxicity Assessment
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Caption: Workflow for conducting murine in vivo toxicity studies of MM-129.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Preliminary Toxicity Screening of MM-129: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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